molecular formula C5H9BrO2 B1584029 (S)-2-Bromo-3-methylbutanoic acid CAS No. 26782-75-2

(S)-2-Bromo-3-methylbutanoic acid

Cat. No. B1584029
CAS RN: 26782-75-2
M. Wt: 181.03 g/mol
InChI Key: UEBARDWJXBGYEJ-BYPYZUCNSA-N
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Description

“(S)-2-Bromo-3-methylbutanoic acid” is a type of organic compound known as a carboxylic acid . Carboxylic acids are characterized by the presence of a carboxyl group (-COOH), which gives them their acidic properties . The “(S)” in the name indicates the specific stereochemistry of the molecule, referring to the spatial arrangement of the atoms .


Molecular Structure Analysis

The molecular structure of a compound like “(S)-2-Bromo-3-methylbutanoic acid” would consist of a carboxyl group, a bromine atom, and a methyl group attached to a butane backbone . The exact structure would depend on the stereochemistry indicated by the “(S)” designation .


Chemical Reactions Analysis

Carboxylic acids, such as “(S)-2-Bromo-3-methylbutanoic acid”, can undergo a variety of chemical reactions, including acid-base reactions . They can react with bases to form salts and with alcohols to form esters .


Physical And Chemical Properties Analysis

Carboxylic acids typically have higher boiling points than similar-sized molecules that don’t contain a carboxyl group, due to their ability to form hydrogen bonds . They are also generally soluble in water and have a sour taste .

Scientific Research Applications

Applications in Analytical Chemistry

  • Quantitative Determination in Alcoholic Beverages : Gracia-Moreno et al. (2015) developed a method for the quantitative determination of hydroxy acids, including derivatives of 2-bromo-3-methylbutanoic acid, in wines and other alcoholic beverages. This method optimizes the analysis of these acids, which are precursors to important aroma compounds in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Applications in Chemical Synthesis and Structural Analysis

  • Structural Elucidation : Seidel et al. (2020) reported the crystallization and structural elucidation of enantiopure and racemic 2-bromo-3-methylbutyric acid. This research sheds light on intermolecular interactions and preferred conformations in the solid state, which is crucial for understanding the compound's chemical behavior (Seidel, Nöthling, Goddard, & Lehmann, 2020).

  • Synthesis of Optically Active Compounds : Yuasa (2008) synthesized optically active S-methylthio-2-methylbutanoate from 2-methylbutanoic acid. This compound, found in hops, cheese, and melons, is significant for its tropical fruit-type flavor, demonstrating the compound's utility in flavor chemistry (Yuasa, 2008).

  • Template for Chiral Surfaces : Lee and Zaera (2006) studied the adsorption of (S)-2-methylbutanoic acid on platinum surfaces. This research is important for understanding chiral superstructures and their potential applications in enantioselective processes (Lee & Zaera, 2006).

Applications in Biochemistry and Metabolism

  • Metabolic Studies : Serrazanetti et al. (2011) explored the metabolic shift in Lactobacillus sanfranciscensis under acid stress, focusing on the production of 3-methylbutanoic and 2-methylbutanoic acids. This research highlights the role of these compounds in bacterial metabolism under stress conditions (Serrazanetti, Ndagijimana, Sado-Kamdem, Corsetti, Vogel, Ehrmann, & Guerzoni, 2011).

  • Conversion and Configurational Analysis : Sylvester, Lan, and Stevens (1981) conducted a study on the conversion of leucine to valine, using (S)-2-methylbutanoic acid for configurational assignments. This type of research is vital for understanding amino acid metabolism (Sylvester, Lan, & Stevens, 1981).

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. Generally, carboxylic acids can cause burns and eye damage, and may be harmful if inhaled or swallowed .

Future Directions

The future directions for a compound like “(S)-2-Bromo-3-methylbutanoic acid” would depend on its potential applications. It could be used in the synthesis of other compounds, or in the development of pharmaceuticals or industrial chemicals .

properties

IUPAC Name

(2S)-2-bromo-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBARDWJXBGYEJ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801295753
Record name (2S)-2-Bromo-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Bromo-3-methylbutanoic acid

CAS RN

26782-75-2
Record name (2S)-2-Bromo-3-methylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26782-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Bromoisovaleric acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026782752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Bromo-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-Bromo-3-methylbutyric acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-BROMOISOVALERIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
WG Galetto, W Gaffield - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
The absolute configuration of (–)-2-chloro-3,3-dimethylbutanoic acid has been assigned as R on the basis of chemical correlation, glc separation of diastereomers, cd measurements, …
Number of citations: 2 pubs.rsc.org
F Bacon - 2008 - is.muni.cz
There are many helical polymers found in nature, which play very important role in our lives (eg DNA, polypeptides). They attract the interest of chemical and biological society because …
Number of citations: 0 is.muni.cz
MM Véniant, C Hale, RW Hungate… - Journal of medicinal …, 2010 - ACS Publications
Thiazolones with an exo-norbornylamine at the 2-position and an isopropyl group on the 5-position are potent 11β-HSD1 inhibitors. However, the C-5 center was prone to epimerization …
Number of citations: 81 pubs.acs.org
K Saito, K Harada - Bulletin of the Chemical Society of Japan, 1989 - journal.csj.jp
A new polymer reagent consisting of hemin, divinylbenzene, and 2-methyl-5-vinylpyridine was synthesized by suspension copolymerization. Substitution reactions of primary, secondary…
Number of citations: 11 www.journal.csj.jp
RA Aitken, P Lightfoot, AW Thomas - Journal of Sulfur Chemistry, 2020 - Taylor & Francis
A series of amino acid-derived chiral benzylthio alcohols have been prepared and characterized. A chiral mercapto alcohol derived from S-leucine has been used to form three chiral 2,4…
Number of citations: 2 www.tandfonline.com
RJ Anderson, KG Adams… - Journal of Agricultural and …, 1985 - ACS Publications
MATERIALS AND METHODS All solvents were dried over activated 4Á molecular sieves. Radial thin-layer chromatography (TLC) was carried out by using a Harrison Model 7824 …
Number of citations: 24 pubs.acs.org
LM Stephenson, DL Mattern - The Journal of Organic Chemistry, 1976 - ACS Publications
Dimethyl azodicarboxylatereacts smoothlywith (S)-cis-l-deuterio-l-phenyl-4-methyl-2-pentene in a typical ene reaction. The abstraction from the chiral benzylic center occurs with an …
Number of citations: 84 pubs.acs.org
G Bilir - 2015 - open.metu.edu.tr
Enzyme-catalysis is an effective tool for asymmetric synthesis under environmentally-friendly conditions, with an increasing number of examples at industrial scale. The optically active …
Number of citations: 2 open.metu.edu.tr
AA Virgilio - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
LN Rust - 2020 - search.proquest.com
Magnetic resonance imaging (MRI) is a medical imaging technique that provides high-resolution images used for diagnostic medicine while maintaining a superior safety profile …
Number of citations: 2 search.proquest.com

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